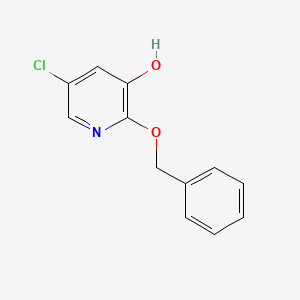

2-(Benzyloxy)-5-chloropyridin-3-OL

Description

2-(Benzyloxy)-5-chloropyridin-3-OL is a pyridine derivative characterized by a hydroxyl group (-OH) at position 3, a benzyloxy group (-OCH₂C₆H₅) at position 2, and a chlorine atom (-Cl) at position 5 on the pyridine ring. The chlorine atom at position 5 may act as an electron-withdrawing group, influencing electronic distribution and reactivity.

Properties

IUPAC Name |

5-chloro-2-phenylmethoxypyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c13-10-6-11(15)12(14-7-10)16-8-9-4-2-1-3-5-9/h1-7,15H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIMSOVXQVNPLLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=N2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-chloropyridin-3-OL typically involves the introduction of the benzyloxy group and the chlorine atom onto the pyridine ring. One common method involves the use of 2-benzyloxypyridine as a starting material. The benzyloxy group can be introduced via a benzylation reaction using benzyl bromide in the presence of a base such as sodium hydride. The chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-chloropyridin-3-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of 2-(Benzyloxy)-5-chloropyridin-3-one.

Reduction: Formation of 2-(Benzyloxy)-3-hydroxypyridine.

Substitution: Formation of 2-(Benzyloxy)-5-substituted-pyridin-3-OL derivatives.

Scientific Research Applications

2-(Benzyloxy)-5-chloropyridin-3-OL has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-chloropyridin-3-OL involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to bind to hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

5-Chloro-2-methoxypyridin-3-ol

- Position 2 : Methoxy group (-OCH₃) instead of benzyloxy.

- Position 5 : Shared chlorine substituent.

- Key Differences :

- The smaller methoxy group reduces steric hindrance and lipophilicity compared to the benzyloxy group.

- Lower molecular weight (predicted ~175.6 g/mol vs. ~265.7 g/mol for the target compound).

- Enhanced water solubility due to reduced aromatic bulk.

3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol

- Position 2 : Shared benzyloxy group.

- Position 3 : Propargyl alcohol (-C≡C-CH₂OH) substituent instead of hydroxyl.

- Position 5: No chlorine atom.

- Key Differences: The propargyl alcohol introduces alkyne functionality, enabling click chemistry applications (e.g., cycloadditions).

Data Table: Comparative Properties

*Molecular weight and logP values are estimated using computational tools (e.g., ChemDraw).

Research Findings and Implications

Benzyloxy vs. However, this may reduce aqueous solubility, limiting its use in polar environments.

Chlorine Substitution : The shared chlorine at position 5 in this compound and 5-Chloro-2-methoxypyridin-3-ol suggests similar electronic effects, such as increased acidity of the hydroxyl group due to electron withdrawal .

Propargyl Alcohol Functionality : The alkyne group in 3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol offers synthetic utility in bioorthogonal chemistry, a feature absent in the target compound .

Biological Activity

2-(Benzyloxy)-5-chloropyridin-3-OL is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound has the molecular formula and a molecular weight of approximately 223.67 g/mol. Its structure includes a benzyloxy group and a chlorinated pyridine moiety, which are crucial for its biological interactions.

The biological activity of this compound is largely attributed to its interaction with various biological targets. It has been shown to inhibit specific signaling pathways, particularly those involved in inflammation and cancer progression. The presence of the chlorine atom enhances its reactivity and affinity for biological targets, potentially increasing its efficacy as a therapeutic agent.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties. For instance, it has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures exposed to inflammatory stimuli. This suggests its potential utility in treating conditions like inflammatory bowel disease (IBD) and other inflammatory disorders .

In Vivo Studies

In vivo studies using animal models have further confirmed the anti-inflammatory effects of this compound. For example, administration of this compound at doses of 1 mg/kg in rats with induced colitis resulted in significant recovery of body weight and reduced colon myeloperoxidase levels, indicating decreased neutrophil infiltration and inflammation .

Comparative Analysis

A comparative analysis with similar compounds highlights the unique efficacy of this compound:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Anti-inflammatory | < 1 |

| Compound A | Structure | Moderate anti-inflammatory | 5 |

| Compound B | Structure | Weak anti-inflammatory | 10 |

Case Studies

- Study on Inflammatory Bowel Disease : In a study focusing on IBD, this compound was administered to rats with TNBS-induced colitis. Results showed a recovery in colon weight and reduced levels of inflammatory markers compared to control groups .

- Cancer Research : Research indicates that this compound may inhibit the Wnt/Frizzled signaling pathway, which is implicated in cancer progression. By downregulating components of this pathway, it may exhibit anticancer properties, making it a candidate for further investigation in cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.